N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine
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Overview
Description
N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in various fields, including medicinal chemistry, material science, and energetic materials. The compound’s structure features a tetrazole ring attached to an ethanamine moiety, with two methyl groups on the nitrogen atom.
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to interact with various biological targets, including receptors and enzymes .
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to participate in various types of chemical interactions, including receptor-ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could potentially enhance the bioavailability of the compound by facilitating its penetration through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The properties of tetrazoles suggest that factors such as ph and lipid solubility could potentially influence their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine typically involves the reaction of 2-(2H-tetrazol-5-yl)ethanamine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.
Scientific Research Applications
N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Energetic Materials: Due to its high nitrogen content, the compound is explored for use in high-energy materials and explosives.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with applications in energetic materials.
2,5-Bis-(2H-tetrazol-5-yl)-terephthalic acid: Used in the synthesis of metal-organic frameworks.
N,N-dimethyl-2-(2-methyl-2H-tetrazol-5-yl)ethanamine: A structurally similar compound with different substituents on the tetrazole ring.
Uniqueness
N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-2-(2H-tetrazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-10(2)4-3-5-6-8-9-7-5/h3-4H2,1-2H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEMZPANWCXQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901290 |
Source
|
Record name | NoName_385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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